4-Bromo-2,6-difluoropyridine

Overview

Description

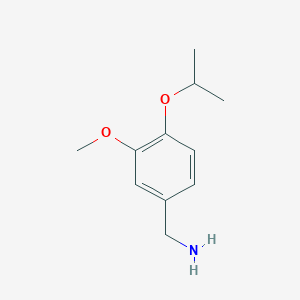

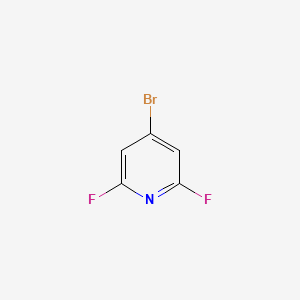

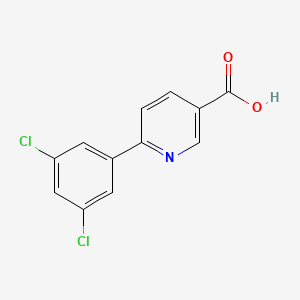

4-Bromo-2,6-difluoropyridine is a halogenated pyridine derivative . It is used in various fields of research and industry. The molecular formula of this compound is C5H2BrF2N .

Synthesis Analysis

The synthesis of this compound involves the interaction of 2,3,6-trichloropyridine with KF in sulfolane . Another method involves the synthesis from symmetric trifluoropyridine . Both fluorine atoms allow for easy selective stepwise substitution, and the bromine atom provides easy access to additional functionalities through both Suzuki and Sonogashira Pd (0) cross-coupling reactions .Molecular Structure Analysis

The molecular weight of this compound is 193.977 Da . The InChI key of the compound is MJRNQISNYVXBKN-UHFFFAOYSA-N .Chemical Reactions Analysis

Fluoropyridines, such as this compound, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . They are used in the synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds .Physical And Chemical Properties Analysis

This compound has a density of 1.8±0.1 g/cm3 . It has a boiling point of 197.7±35.0 °C at 760 mmHg . The compound is a solid at room temperature .Scientific Research Applications

Orthogonal Synthetic Approach to Bisazolyl Pyridines

A study by Ruiz-Crespo et al. (2022) describes an orthogonal synthetic route utilizing 4-Bromo-2,6-difluoropyridine to access nonsymmetrical bisazolyl 2,4,6-trisubstituted pyridines. The method leverages the selective substitution of fluorine atoms and bromine-mediated Suzuki and Sonogashira cross-coupling reactions, highlighting the compound's role in synthesizing complexation and metalloorganic structures with adjustable chelating and photophysical properties (Ruiz-Crespo et al., 2022).

Polyhalogenoheterocyclic Compounds Synthesis

Benmansour et al. (2007) demonstrated the application of this compound in palladium-catalyzed Suzuki cross-coupling reactions to expand the synthesis of polyfunctional heteroaromatic derivatives. This work underscores the compound's utility in generating polybromofluoropyridine scaffolds for constructing polyfunctional heteroaromatic compounds (Benmansour et al., 2007).

Spectroscopic and Theoretical Studies

Vural and Kara (2017) conducted spectroscopic characterization and theoretical studies on a structurally similar compound, 5-Bromo-2-(trifluoromethyl)pyridine, providing insights into its spectroscopic properties and non-linear optical (NLO) characteristics. Though not directly about this compound, this research contributes to understanding the physical and chemical behaviors of bromo-difluoropyridines (Vural & Kara, 2017).

Photodissociation Dynamics

The photodissociation dynamics of 4-bromo-2,3,5,6-tetrafluoropyridine, a compound related to this compound, were explored by Srinivas et al. (2017). Their findings on the anisotropic distributions of photodissociation products enrich the understanding of the photophysical properties of bromo-difluoropyridines, potentially informing the design of photo-responsive materials (Srinivas et al., 2017).

Safety and Hazards

Future Directions

Fluoropyridines, including 4-Bromo-2,6-difluoropyridine, have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They have potential applications in various biological fields, including as potential imaging agents . The interest toward the development of fluorinated chemicals has been steadily increasing .

Mechanism of Action

Target of Action

Fluoropyridines, a class of compounds to which 4-bromo-2,6-difluoropyridine belongs, are known for their interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of various biologically active compounds .

Mode of Action

Fluoropyridines are generally less reactive than their chlorinated and brominated analogues due to the presence of strong electron-withdrawing substituents in the aromatic ring .

Biochemical Pathways

Fluoropyridines are known to be involved in various biological applications, including potential imaging agents .

Result of Action

Fluoropyridines are known to have interesting physical, chemical, and biological properties .

Action Environment

The synthesis of fluoropyridines often involves specific conditions, such as temperature control .

properties

IUPAC Name |

4-bromo-2,6-difluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrF2N/c6-3-1-4(7)9-5(8)2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJRNQISNYVXBKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30621520 | |

| Record name | 4-Bromo-2,6-difluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30621520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

903513-58-6 | |

| Record name | 4-Bromo-2,6-difluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30621520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 4-bromo-2,6-difluoropyridine a useful starting material for synthesizing complex molecules?

A1: this compound possesses a unique arrangement of reactive sites that allow for a high degree of control during chemical synthesis []. The two fluorine atoms can be selectively substituted in a stepwise manner, enabling the introduction of different functional groups at those positions. Meanwhile, the bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings []. This orthogonal reactivity makes this compound an ideal platform for building complex molecules with precise control over the substitution pattern on the pyridine ring.

Q2: What specific applications benefit from using derivatives of this compound?

A2: The research highlights the potential of this compound derivatives in developing new materials with tailored properties []. Specifically, the study focuses on synthesizing nonsymmetrical bisazolyl 2,4,6-trisubstituted pyridines. These compounds hold promise as building blocks for complexation and metalloorganic structures. By carefully choosing the substituents on the pyrazole, indazole, and pyridine rings, researchers can fine-tune the chelating and photophysical properties of the resulting materials []. This control over material properties is crucial for various applications, including catalysis, sensing, and optoelectronics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]-2-piperidinone](/img/structure/B1343762.png)

![Tert-butyl 3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-A]pyrazine-7(8H)-carboxylate](/img/structure/B1343764.png)